molecular formula C28H22ClN3O2 B11455031 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-diphenylacetamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-diphenylacetamide

Cat. No.: B11455031
M. Wt: 467.9 g/mol
InChI Key: TXUYMYCOQMJXJI-UHFFFAOYSA-N
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Description

    N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-diphenylacetamide: is a complex organic compound with a lengthy name. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, explore new synthetic methodologies, and study its interactions with other compounds.

      Biology and Medicine: Assess its potential as a drug candidate (e.g., anticancer agents, kinase inhibitors).

      Industry: Explore applications in materials science or as intermediates for other compounds.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely involves interactions with cellular targets (e.g., enzymes, receptors).
    • Further research is needed to elucidate its specific pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other tetrahydroquinazolines or phenylacetamides.
    • Uniqueness: The combination of the chlorophenyl group and diphenylacetamide makes this compound distinctive.

    Remember that this compound’s detailed studies are still ongoing, and its full potential awaits further exploration.

    Properties

    Molecular Formula

    C28H22ClN3O2

    Molecular Weight

    467.9 g/mol

    IUPAC Name

    N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2,2-diphenylacetamide

    InChI

    InChI=1S/C28H22ClN3O2/c29-22-13-11-18(12-14-22)21-15-24-23(25(33)16-21)17-30-28(31-24)32-27(34)26(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,17,21,26H,15-16H2,(H,30,31,32,34)

    InChI Key

    TXUYMYCOQMJXJI-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

    Origin of Product

    United States

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